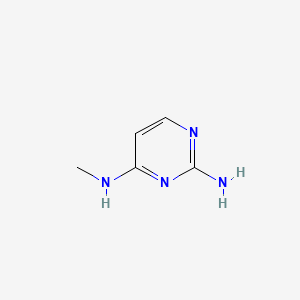

N4-methylpyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N4-methylpyrimidine-2,4-diamine” is a chemical compound . It has been used in the synthesis of radiolabeled 6-(2, 3-Dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287), a potential radiotracer for measuring and imaging MTH1 .

Synthesis Analysis

The synthesis of “N4-methylpyrimidine-2,4-diamine” involves several steps. For instance, TH287 was radiolabeled with tritium and the binding of [3H]TH287 to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays .Molecular Structure Analysis

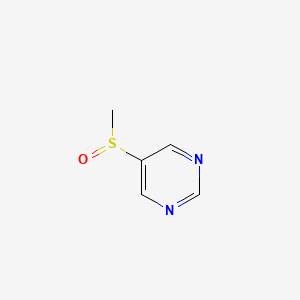

The molecular structure of “N4-methylpyrimidine-2,4-diamine” is represented by the empirical formula C5H8N4 . Its molecular weight is 124.14 .Chemical Reactions Analysis

The chemical reactions involving “N4-methylpyrimidine-2,4-diamine” are complex and can involve multiple steps. For example, TH287 was radiolabeled with tritium and carbon-11 for in vivo microPET studies .Aplicaciones Científicas De Investigación

Histamine H3 Receptor Ligands : N4-methylpyrimidine-2,4-diamine derivatives have been studied for their affinity to human histamine H3 receptors. Compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine showed promising results in binding affinity and selectivity, making them potential candidates for developing H3 receptor ligands (Sadek et al., 2014).

Antibacterial Agents : N4-methylpyrimidine-2,4-diamine derivatives have been synthesized and tested for antibacterial activity. Certain compounds showed good activities against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antibacterial agents (Jiang et al., 2017).

Antimalarial Research : In the search for new antimalarial agents, N2,N4-diphenylpyrimidine-2,4-diamines were prepared and tested against Plasmodium falciparum. Certain compounds showed potent anti-malarial activity and selectivity, indicating the utility of this scaffold in developing new antimalarials (Toviwek et al., 2021).

Synthesis of Electronic Materials : Studies on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs, highlight the importance of pyrimidine derivatives in the field of pharmaceutical synthesis (Guo Lei-ming, 2012).

Toll-like Receptor 8 Agonists : Research on substituted pyrimidine-2,4-diamines demonstrated their potential as human toll-like receptor 8 (TLR8) agonists. These compounds may have favorable inflammatory and reactogenic properties compared to other TLR8 agonists (Beesu et al., 2016).

Lung Scintigraphic Agent : Radioiodinated N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine was synthesized and tested as a potential lung scintigraphic agent, showing high lung uptake in biological evaluations (Sakr, 2014).

Mecanismo De Acción

“N4-methylpyrimidine-2,4-diamine” has been used in the synthesis of TH287, a potential radiotracer for measuring and imaging MTH1 . MTH1 (MutT homolog 1) or NUDT1 (Nudix Hydrolase 1), also known as oxidized purine nucleoside triphosphatase, has potential as a biomarker for monitoring cancer progression and quantifying target engagement for relevant therapies .

Direcciones Futuras

Propiedades

IUPAC Name |

4-N-methylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRZYWIROWSDLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653964 |

Source

|

| Record name | N~4~-Methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-methylpyrimidine-2,4-diamine | |

CAS RN |

1004-18-8 |

Source

|

| Record name | N~4~-Methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)